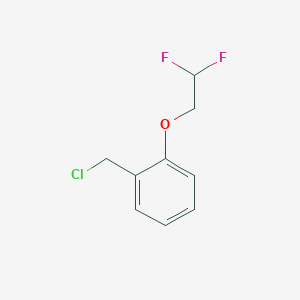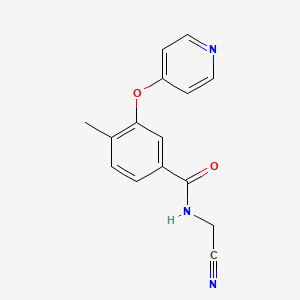
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide, commonly known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of disease states. In
Mechanism of Action
JNJ-5207852 acts as a selective antagonist of the cannabinoid CB2 receptor, binding to the receptor and preventing its activation by endogenous ligands such as 2-arachidonoylglycerol (2-AG) and anandamide. This blockade of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, making JNJ-5207852 a promising therapeutic agent for a variety of disease states.
Biochemical and Physiological Effects:
JNJ-5207852 has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of T cell proliferation, and the induction of apoptosis in cancer cells. These effects are thought to be mediated by the blockade of the CB2 receptor and subsequent modulation of immune cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of JNJ-5207852 for lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of immune cell function. However, one limitation of the compound is its relatively low potency, which may require higher concentrations to achieve desired effects.
Future Directions
There are a number of potential future directions for the study of JNJ-5207852. One area of interest is the development of more potent analogs of the compound, which may have improved therapeutic efficacy. Additionally, further research is needed to fully elucidate the mechanisms of action of JNJ-5207852 and its potential therapeutic applications in a variety of disease states. Finally, the use of JNJ-5207852 in combination with other therapeutic agents may also be explored, as it has been shown to have synergistic effects with certain chemotherapeutic agents.
Synthesis Methods
The synthesis of JNJ-5207852 involves a multi-step process that begins with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-hydroxypyridine to produce the ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with cyanomethylamine to form JNJ-5207852.
Scientific Research Applications
JNJ-5207852 has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. The compound has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of disease states, including inflammation, autoimmune disorders, and cancer.
properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-3-pyridin-4-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-3-12(15(19)18-9-6-16)10-14(11)20-13-4-7-17-8-5-13/h2-5,7-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMCCUBDJGDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC#N)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2788164.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2788166.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2788172.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)
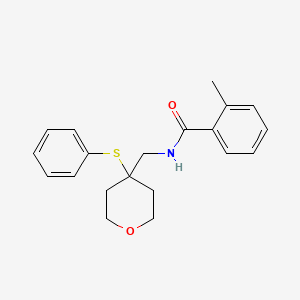
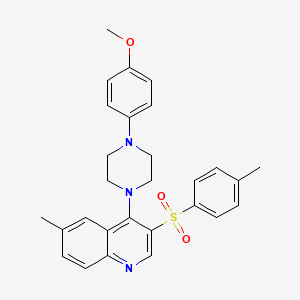
![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)

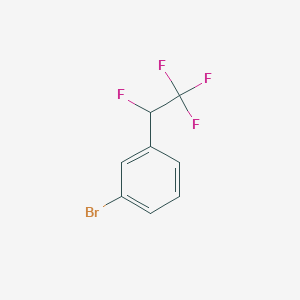
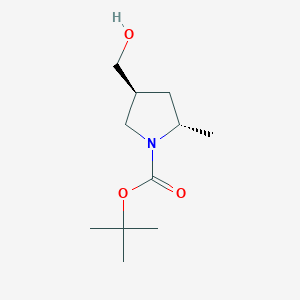
![N-cyclohexyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2788184.png)
